molecular formula C16H19N3O5 B11152170 4-{[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]amino}butanoic acid

4-{[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]amino}butanoic acid

Cat. No.: B11152170
M. Wt: 333.34 g/mol
InChI Key: KEPYUBHLYRECRZ-UHFFFAOYSA-N
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Description

4-{[4-(2-Hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]amino}butanoic acid is a high-purity synthetic compound of interest in medicinal chemistry and life sciences research. This molecule features a quinazolinone core, a privileged scaffold in drug discovery known for its diverse biological activities. The structure includes a butanoyl linker connecting the core to a terminal butanoic acid group, which may be explored for its potential to influence the compound's solubility and binding affinity. Researchers can investigate this compound as a key intermediate or building block in the synthesis of more complex molecules. Its structural similarity to other quinazolinone derivatives suggests potential applications in designing enzyme inhibitors or receptor antagonists for various biochemical pathways. For instance, related adenosine A2A receptor antagonists derived from similar chemical frameworks are being studied for their role in modulating neurological pathways, such as those relevant to Parkinson's disease . The compound is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. All necessary safety data sheets and handling instructions should be consulted prior to use.

Properties

Molecular Formula

C16H19N3O5

Molecular Weight

333.34 g/mol

IUPAC Name

4-[4-(2,4-dioxo-1H-quinazolin-3-yl)butanoylamino]butanoic acid

InChI

InChI=1S/C16H19N3O5/c20-13(17-9-3-8-14(21)22)7-4-10-19-15(23)11-5-1-2-6-12(11)18-16(19)24/h1-2,5-6H,3-4,7-10H2,(H,17,20)(H,18,24)(H,21,22)

InChI Key

KEPYUBHLYRECRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NCCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]amino}butanoic acid typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the amidation of 2-aminobenzoic acid derivatives with appropriate acid chlorides, followed by cyclization to form the quinazolinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .

Scientific Research Applications

Biological Activities

Research indicates that compounds containing the quinazoline structure exhibit a range of biological activities, including:

  • Anticancer Activity:
    • Quinazoline derivatives have shown promise as anticancer agents due to their ability to inhibit specific kinases involved in cancer cell proliferation. Studies have demonstrated that modifying the quinazoline core can enhance its efficacy against various cancer types, including breast and colon cancers.
  • Antimicrobial Properties:
    • The compound has been evaluated for its antimicrobial activity against several bacterial strains. Preliminary results suggest that it may inhibit bacterial growth, making it a candidate for developing new antibiotics.
  • Neuroprotective Effects:
    • Due to its structural similarity to known acetylcholinesterase inhibitors, this compound may have potential applications in treating neurodegenerative diseases like Alzheimer's disease. Research is ongoing to explore its ability to enhance cognitive function by inhibiting acetylcholinesterase activity.

Synthesis and Derivatives

The synthesis of 4-{[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]amino}butanoic acid typically involves multi-step organic reactions that include:

  • Formation of the Quinazoline Core: Utilizing precursors such as anthranilic acid and isocyanates.
  • Amidation Reactions: To introduce the butanoic acid moiety.

Table 1: Synthetic Pathways and Yields

StepReaction TypeYield (%)
1Cyclization75
2Amidation80
3Final Purification90

Case Studies

Several studies have documented the pharmacological properties of quinazoline derivatives:

  • Study on Anticancer Activity:
    • A study published in Journal of Medicinal Chemistry reported that quinazoline derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating significant anticancer potential.
  • Neuroprotective Study:
    • Research published in Neuroscience Letters highlighted the neuroprotective effects of similar quinazoline derivatives in animal models of Alzheimer’s disease, demonstrating improvements in memory retention and cognitive function.
  • Antimicrobial Efficacy:
    • A recent study in Antimicrobial Agents and Chemotherapy evaluated the antimicrobial properties of quinazoline derivatives, finding effective inhibition against resistant strains of bacteria.

Mechanism of Action

The mechanism of action of 4-{[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The quinazolinone core can inhibit certain enzymes, leading to various biological effects. For example, it may inhibit acetylcholinesterase, which is involved in neurotransmission . The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

The structural and functional nuances of 4-{[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]amino}butanoic acid can be elucidated by comparing it to analogs with variations in the heterocyclic core, substituents, or side chains. Below is a detailed analysis:

Quinazolinone Derivatives with Varying Substituents
Compound Name Core Structure Substituents on Core Side Chain Key Differences
This compound (Target) Quinazolinone (2-hydroxy-4-oxo) 2-hydroxy, 4-oxo Butanoyl-amino butanoic acid Reference compound
4-(7,8-Dihydroxy-4-oxoquinazolin-3(4H)-yl)butanoic acid (219) Quinazolinone (7,8-dihydroxy-4-oxo) 7,8-dihydroxy, 4-oxo Butanoic acid Additional hydroxyl groups at C7/C8; shorter chain (no amide linkage)
4-(8-Hydroxy-4-oxoquinazolin-3(4H)-yl)butanoic acid (220) Quinazolinone (8-hydroxy-4-oxo) 8-hydroxy, 4-oxo Butanoic acid Fewer hydroxyl groups vs. 219; shorter chain
3-[4-(2,4-Dioxo-1H-quinazolin-3-yl)butanoylamino]propanoic acid Quinazolinone (2,4-dioxo) 2,4-dioxo Butanoyl-amino propanoic acid Propanoic acid chain; dioxo vs. hydroxy-oxo substitution

Implications :

  • Hydroxyl/Oxo Substitutions: The target compound’s 2-hydroxy-4-oxo configuration balances hydrogen-bond donor/acceptor properties, whereas 219 and 220 have additional hydroxyl groups that may enhance solubility but reduce lipophilicity.
  • Side Chain Length: The butanoic acid chain in the target compound offers greater conformational flexibility compared to the propanoic acid analog , which may affect binding affinity in biological systems.
Heterocyclic Core Variants
Compound Name Core Structure Key Features Biological Relevance (Inferred)
N-Alkyl/Phenyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamides (14a–14n) Benzotriazinone Triazinone core (three nitrogens) Potential enzyme inhibitors (e.g., kinase or protease targets)
4-(6-Bromo-2,4-dioxoquinazolin-3(4H)-yl)-N-(2-methoxybenzyl)butanamide Quinazolinone (6-bromo-2,4-dioxo) Bromo substituent; methoxybenzyl group Enhanced lipophilicity; possible improved membrane permeability
4-({6-[(4-Hydroxy-4-oxobutyl)amino]-3-nitro-2-pyridinyl}amino)butanoic acid Pyridine Nitro group; pyridine core Electron-withdrawing nitro group may alter reactivity

Implications :

  • Benzotriazinone vs. Quinazolinone: Benzotriazinone derivatives (e.g., 14a–14n) have a triazinone core with three nitrogens, which may confer distinct electronic properties and binding modes compared to quinazolinones.
  • The nitro group in introduces strong electron-withdrawing effects, which could influence metabolic stability.
Structural Analogues with Modified Side Chains
Compound Name Side Chain Modification Impact on Properties
Target Compound Butanoyl-amino butanoic acid Balanced solubility and flexibility
4-[(4-Methyl-1,3-oxazol-2-yl)-(2-methylpropanoyl)amino]butanoic acid Oxazolyl and isobutyryl groups Increased steric bulk; reduced solubility
4-[[2-(2,5,9-Trimethyl-7-oxofurochromen-6-yl)acetyl]amino]butanoic acid Furochromen-acetyl group High lipophilicity; potential for π-π stacking

Implications :

  • Steric and Electronic Effects : Bulky substituents (e.g., oxazolyl in or furochromen in ) may hinder target engagement but improve metabolic resistance.
  • Solubility : The target compound’s carboxylic acid group ensures higher aqueous solubility compared to amide-terminated analogs like .

Biological Activity

The compound 4-{[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]amino}butanoic acid is a derivative of quinazoline, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Antimicrobial Properties

Research indicates that quinazoline derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds similar to this compound showed enhanced activity against both Gram-positive and Gram-negative bacteria, including strains resistant to traditional antibiotics like ciprofloxacin and methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity Comparison

CompoundActivity Against MRSAActivity Against E. coliReference
This compoundModerateHigh
CiprofloxacinLowModerate
MethicillinLowLow

The antimicrobial activity of quinazoline derivatives is primarily attributed to their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication. This mechanism is particularly effective against resistant strains, showcasing the potential of these compounds in treating infections where conventional antibiotics fail .

Therapeutic Applications

Due to their antimicrobial properties, quinazoline derivatives are being explored for various therapeutic applications, including:

  • Antibacterial Agents : Targeting resistant bacterial infections.
  • Antifungal Agents : Preliminary studies suggest effectiveness against certain fungal pathogens.
  • Antiviral Properties : Research is ongoing to evaluate their potential against viral infections.

Case Study 1: Efficacy Against Resistant Strains

A clinical study assessed the efficacy of a related quinazoline derivative in patients with chronic bacterial infections. The results indicated that patients treated with the compound exhibited a significant reduction in bacterial load compared to those receiving standard antibiotic therapy. The study highlighted the importance of structural modifications in enhancing the compound's pharmacokinetic profile and therapeutic efficacy .

Case Study 2: In Vivo Studies

In vivo studies conducted on mice demonstrated that the compound had a favorable safety profile and exhibited significant protective effects against lethal doses of MRSA. The observed oral ED50 values were lower than those of traditional antibiotics, suggesting better tolerability and effectiveness .

Q & A

Q. What are the established synthetic routes for 4-{[4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanoyl]amino}butanoic acid, and how can reaction conditions be optimized for improved yield?

Answer: The synthesis typically involves multi-step reactions starting with isatin oxidation to form isatoic anhydride, followed by coupling with 4-aminobutyric acid and subsequent diazotization (Scheme 1, Table 1 in ). Key variables affecting yield include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability during coupling reactions.
  • Temperature : Diazotization with NaNO₂/HCl proceeds optimally at 0–5°C to minimize side reactions.
  • Catalysts : Thionyl chloride or EDCI/DMAP improves acyl activation for carboxamide formation ().
    Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) enhances purity. Yield optimization requires iterative adjustment of stoichiometry and reaction time .

Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the quinazolinone core (δ 10–12 ppm for NH protons) and butanoyl sidechain (δ 1.5–2.5 ppm for CH₂ groups) ().
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks) with <2 ppm error tolerance ().
  • IR Spectroscopy : Detects carbonyl stretches (1680–1720 cm⁻¹) and hydroxyl groups (3200–3400 cm⁻¹) ().
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity (>95% recommended for biological assays) .

Q. What handling and storage protocols are critical to maintaining compound stability in laboratory settings?

Answer:

  • Storage : Store at 2–8°C in amber vials to prevent photodegradation ().
  • Handling : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure (classified as Skin Corr. 1B; ).
  • Solubility : Prepare stock solutions in DMSO (≤10 mM) and aliquot to minimize freeze-thaw cycles, which can induce hydrolysis of the amide bond .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the biological targets of this compound, and what validation methods are recommended?

Answer:

  • Target Prediction : Use AutoDock Vina or Schrödinger Maestro to dock the compound into active sites of enzymes like α-glucosidase () or nitric oxide synthase (). Focus on hydrogen bonding with the quinazolinone carbonyl and hydrophobic interactions with the butanoyl chain.
  • Validation : Compare docking scores (ΔG ≤ −8 kcal/mol suggests strong binding) with in vitro enzymatic assays (e.g., IC₅₀ determination via fluorometric methods). MD simulations (>100 ns) assess binding stability .

Q. How should researchers address discrepancies in reported biological activity data (e.g., IC₅₀ variability) across studies?

Answer:

  • Experimental Variables : Control cell lines (e.g., RAW264.7 macrophages in ), assay buffers (pH 7.4 vs. 6.8), and incubation times (24–48 hrs).
  • Data Normalization : Express activity relative to positive controls (e.g., acarbose for α-glucosidase inhibition in ).
  • Meta-Analysis : Use tools like RevMan to pool data from ≥3 independent studies, applying random-effects models to account for heterogeneity .

Q. What structural modifications to the quinazolinone core enhance pharmacological properties, and how are these validated in vitro?

Answer:

  • Modifications :
    • Electron-Withdrawing Groups : Introduce Cl or CF₃ at position 2 () to improve metabolic stability.
    • Sidechain Optimization : Replace butanoyl with cyclopropane-containing chains () to enhance target affinity.
  • Validation :
    • CYP450 Assays : Assess metabolic stability using human liver microsomes.
    • Permeability : Caco-2 monolayers predict oral bioavailability (Papp >1×10⁻⁶ cm/s acceptable).
    • Toxicity : MTT assays in HEK293 cells determine IC₅₀ selectivity indices (>10-fold vs. target activity) .

Methodological Considerations

Q. What strategies mitigate challenges in synthesizing derivatives with modified sidechains (e.g., cyclopropane or fluorinated groups)?

Answer:

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for amines () or trimethylsilyl ethers for hydroxyls to prevent undesired cyclization.
  • Coupling Reagents : Opt for HATU over EDCI for sterically hindered amines (e.g., ).
  • Purification : Flash chromatography (hexane/EtOAc gradients) resolves diastereomers in cyclopropane derivatives .

Q. How do researchers reconcile conflicting data on the compound’s solubility and formulation stability?

Answer:

  • Solubility Screening : Use nephelometry in buffers (PBS, pH 7.4) and surfactants (e.g., Tween-80).
  • Accelerated Stability Studies : Store formulations at 40°C/75% RH for 4 weeks; monitor degradation via UPLC-MS.
  • Co-solvents : PEG-400 or Captisol® enhance aqueous solubility without precipitating the quinazolinone core .

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